molecular formula C17H19N3O2 B2849975 adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide CAS No. 1021113-35-8

adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide

Cat. No.: B2849975
CAS No.: 1021113-35-8
M. Wt: 297.358
InChI Key: KTDOCDNICDOYST-UHFFFAOYSA-N
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Description

Adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide is a complex organic compound that combines the structural features of adamantane and isoxazolo[5,4-b]pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Properties

IUPAC Name

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(19-14-13-2-1-3-18-15(13)22-20-14)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDOCDNICDOYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NOC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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